chemical structure and properties of (2S)-2-(carbamoylamino)propanoic acid
chemical structure and properties of (2S)-2-(carbamoylamino)propanoic acid
This guide provides a comprehensive technical overview of (2S)-2-(carbamoylamino)propanoic acid, a derivative of the naturally occurring amino acid L-alanine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization.
Introduction and Nomenclature
(2S)-2-(Carbamoylamino)propanoic acid, also known as N-carbamoyl-L-alanine, is a ureido acid derivative of L-alanine. The carbamoyl group (–CONH₂) attached to the alpha-amino group of alanine modifies its chemical properties, influencing its polarity, hydrogen bonding capacity, and potential biological interactions. The "(2S)" designation specifies the stereochemistry at the alpha-carbon, corresponding to the L-configuration of the parent amino acid.
This compound and its analogs are of interest in medicinal chemistry as potential intermediates in the synthesis of more complex molecules and as subjects of study in enzymology and metabolic pathways.[1][2] N-carbamoyl-α-amino acids are known to be involved in prebiotic peptide formation theories and can serve as substrates for specific enzymes like N-carbamoyl-L-amino-acid hydrolases.[3][4]
Chemical Structure and Properties
The chemical identity of (2S)-2-(carbamoylamino)propanoic acid is defined by its unique structural features, which dictate its physical and chemical behavior.
Chemical Structure
The structure consists of a propanoic acid backbone with a methyl group and a carbamoylamino group attached to the chiral center at the C2 position.
Caption: 2D Chemical Structure of (2S)-2-(carbamoylamino)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that while some data is available for the racemic mixture (DL-form) and related compounds like N-carbamoyl-beta-alanine, specific experimental data for the (2S)-enantiomer is limited.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(carbamoylamino)propanoic acid | [5] |
| Synonyms | N-Carbamoyl-L-alanine, L-2-Ureidopropionic acid | [5] |
| Molecular Formula | C₄H₈N₂O₃ | [5] |
| Molecular Weight | 132.12 g/mol | [5] |
| CAS Number | 77340-50-2 (for DL-form) | [5] |
| Melting Point | 166-170 °C (for N-carbamoyl-beta-alanine) | [1] |
| Solubility | Soluble in water | [2] |
| pKa (acidic) | ~4.44 (for N-carbamoyl-beta-alanine) | |
| XLogP3 | -1.0 | [5] |
Synthesis of (2S)-2-(Carbamoylamino)propanoic Acid
The synthesis of (2S)-2-(carbamoylamino)propanoic acid can be achieved through several methods common for the preparation of N-carbamoyl amino acids. A straightforward and widely applicable method involves the reaction of L-alanine with a cyanate salt in a weakly acidic aqueous solution. This method is advantageous as it often proceeds with retention of stereochemistry at the alpha-carbon.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for the preparation of (2S)-2-(carbamoylamino)propanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-carbamoyl amino acids.
Materials:
-
L-Alanine
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Dissolution of L-Alanine: In a round-bottom flask, dissolve L-alanine (1 equivalent) in a minimum amount of warm deionized water with stirring.
-
Preparation of Cyanate Solution: In a separate beaker, dissolve potassium cyanate (1.1 equivalents) in deionized water.
-
Reaction Initiation: Slowly add the potassium cyanate solution to the L-alanine solution with continuous stirring.
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to approximately 5-6 by the dropwise addition of 1 M HCl. The isocyanic acid (HNCO) generated in situ is the reactive species.
-
Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of L-alanine.
-
Crystallization: Upon completion of the reaction, allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water, followed by cold ethanol, to remove any unreacted starting materials and salts.
-
Drying: Dry the purified (2S)-2-(carbamoylamino)propanoic acid in a vacuum oven or a desiccator to a constant weight.
Causality of Experimental Choices:
-
The use of a slight excess of potassium cyanate ensures the complete conversion of L-alanine.
-
Maintaining a weakly acidic pH is crucial; at lower pH, the hydrolysis of cyanate to ammonia and carbon dioxide is favored, while at higher pH, the nucleophilicity of the amino group is reduced.
-
Heating the reaction mixture increases the rate of the carbamoylation reaction.
-
Cooling and crystallization are effective methods for isolating the product, as its solubility decreases at lower temperatures.
Analytical Characterization
The identity and purity of the synthesized (2S)-2-(carbamoylamino)propanoic acid must be confirmed through various analytical techniques.
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (in D₂O):
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δ ~1.4 ppm (doublet, 3H): Methyl protons (CH₃) coupled to the α-proton.
-
δ ~4.1 ppm (quartet, 1H): α-proton (CH) coupled to the methyl protons.
-
The NH and OH protons will likely exchange with D₂O and may not be observed. The carbamoyl NH₂ protons would appear as a broad singlet in a non-deuterated solvent.
Predicted ¹³C NMR Spectrum (in D₂O):
-
δ ~18 ppm: Methyl carbon (CH₃).
-
δ ~53 ppm: α-carbon (CH).
-
δ ~160 ppm: Carbamoyl carbonyl carbon (C=O).
-
δ ~178 ppm: Carboxylic acid carbonyl carbon (C=O).
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 133.06, and the [M-H]⁻ ion at m/z 131.05.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The compound can be detected using a UV detector at a low wavelength (around 210 nm).
Biological Relevance and Applications
N-carbamoyl-L-amino acids, including (2S)-2-(carbamoylamino)propanoic acid, are recognized as substrates for a class of enzymes known as N-carbamoyl-L-amino-acid hydrolases (also referred to as L-N-carbamoylases).[4][6] These enzymes catalyze the hydrolysis of the N-carbamoyl group to yield the corresponding L-amino acid, ammonia, and carbon dioxide.
This enzymatic activity is a key component of the "hydantoinase process," an industrially significant biocatalytic method for the production of optically pure L- and D-amino acids. In this process, a racemic 5-monosubstituted hydantoin is converted to an N-carbamoyl-amino acid by a hydantoinase, which is then stereoselectively hydrolyzed by an N-carbamoyl-L-amino-acid hydrolase to produce the desired L-amino acid.
The role of (2S)-2-(carbamoylamino)propanoic acid as a metabolic intermediate and its potential as a building block in the synthesis of peptidomimetics and other pharmacologically active compounds underscores its importance in the fields of biotechnology and drug discovery.[1][2] The modification of the amino group can alter the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.
Caption: Role of (2S)-2-(carbamoylamino)propanoic acid in the enzymatic production of L-Alanine.
Safety and Handling
(2S)-2-(Carbamoylamino)propanoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2S)-2-(Carbamoylamino)propanoic acid is a chemically significant derivative of L-alanine with established roles in biocatalytic processes and potential applications in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, properties, a reliable synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of modified amino acids.
References
-
hyuC - N-carbamoyl-L-amino-acid amidohydrolase - Rhizobium meliloti (Ensifer meliloti). UniProtKB. Available at: [Link]
-
Ogawa J, Miyake H, Shimizu S. Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. PubMed. Available at: [Link]
-
Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology. Available at: [Link]
-
2-(Carbamoylamino)propanoic acid. PubChem. Available at: [Link]
-
N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. PubMed. Available at: [Link]
-
Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. PubMed. Available at: [Link]
-
Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]
-
Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. R Discovery. Available at: [Link]
-
(2S)-2-(phenylmethoxycarbonylamino)propanoic acid. SupraBank. Available at: [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
-
A 950 MHz proton [ 1 H]-NMR spectrum of alanine. ResearchGate. Available at: [Link]
-
Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. Available at: [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]
-
N-Acetyl-L-alanine. BMRB. Available at: [Link]
-
13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. Available at: [Link]
-
Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. Available at: [Link]
-
Pharmacological activity of amino acids and prospects for the creation of drugs based on them. Annals of Mechnikov's Institute. Available at: [Link]
-
Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Vaia. Available at: [Link]
-
Application of Amino Acids in the Structural Modification of Natural Products: A Review. Taylor & Francis Online. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 462-88-4: N-Carbamoyl-β-alanine | CymitQuimica [cymitquimica.com]
- 3. N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. 2-(Carbamoylamino)propanoic acid | C4H8N2O3 | CID 426409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
